Triethylene glycol bis(3-tert-butyl-4-hydroxy-5-methylphenyl)propionate

Beschreibung

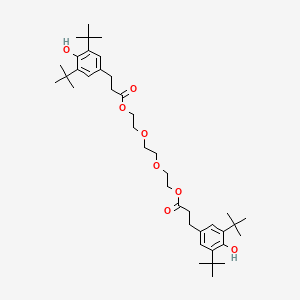

Triethylene glycol bis(3-tert-butyl-4-hydroxy-5-methylphenyl)propionate (CAS No. 36443-68-2), commercially known as Irganox 245, is a high-performance hindered phenolic antioxidant. Its molecular formula is C₃₄H₅₀O₈, with a molecular weight of 586.8 g/mol . Structurally, it features two 3-tert-butyl-4-hydroxy-5-methylphenylpropionate groups linked via a triethylene glycol chain, contributing to its low volatility and excellent polymer compatibility .

Eigenschaften

IUPAC Name |

2-[2-[2-[3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propanoyloxy]ethoxy]ethoxy]ethyl 3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H50O8/c1-23-19-25(21-27(31(23)37)33(3,4)5)9-11-29(35)41-17-15-39-13-14-40-16-18-42-30(36)12-10-26-20-24(2)32(38)28(22-26)34(6,7)8/h19-22,37-38H,9-18H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSRJVOOOWGXUDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)OCCOCCOCCOC(=O)CCC2=CC(=C(C(=C2)C)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H50O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044236 | |

| Record name | Triethylene glycol bis(3-tert-butyl-4-hydroxy-5-methylphenyl)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

586.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, Other Solid | |

| Record name | Benzenepropanoic acid, 3-(1,1-dimethylethyl)-4-hydroxy-5-methyl-, 1,1'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

36443-68-2 | |

| Record name | Antioxidant 245 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36443-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | TK 12627 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036443682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenepropanoic acid, 3-(1,1-dimethylethyl)-4-hydroxy-5-methyl-, 1,1'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethylene glycol bis(3-tert-butyl-4-hydroxy-5-methylphenyl)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylenebis(oxyethylene) bis[3-(5-tert-butyl-4-hydroxy-m-tolyl)propionate] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.202 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIETHYLENE GLYCOL BIS-(3-(3'-TERT-BUTYL-4'-HYDROXY-5'-METHYLPHENYL)PROPIONATE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R24A2HOY7J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Wirkmechanismus

Target of Action

Antioxidant 245 primarily targets the oxidation process. It effectively inhibits this process, preventing the deterioration of materials caused by exposure to oxygen and heat. This property is crucial for extending the lifespan and maintaining the quality of products.

Mode of Action

The unique molecular structure of Antioxidant 245 allows it to scavenge free radicals and inhibit oxidation reactions. It effectively inhibits the oxidation process, preventing the deterioration of materials caused by exposure to oxygen and heat. This property is crucial for extending the lifespan and maintaining the quality of products.

Biochemical Pathways

The antioxidant effects of natural peptides primarily consist of the regulation of redox signaling pathways, which includes activation of the Nrf2 pathway and the inhibition of the NF-κB pathway. The structure-activity relationships of the antioxidant peptides are investigated, including the effects of peptide molecular weight, amino acid composition and sequence, and secondary structure on antioxidant activity.

Pharmacokinetics

Information on the pharmacokinetics of Antioxidant 245 is currently limited. It is known that the compound demonstrates low volatility, ensuring minimal loss during processing and application. This feature enhances its efficiency and makes it suitable for long-term applications.

Result of Action

One of the key benefits of Antioxidant 245 is its ability to protect substrates from thermo-oxidative degradation throughout the manufacturing, processing, and end-use stages. It is highly compatible with styrene polymers, including polystyrenes, ABS, MBS, SB, SBR, as well as POM homo-and copolymers.

Action Environment

The action of Antioxidant 245 is influenced by environmental factors such as temperature and exposure to oxygen. It offers protection against thermo-oxidative degradation and is compatible with a wide range of polymers. Its effectiveness, low volatility, color stability, odorlessness, and extraction resistance make it a reliable choice for enhancing durability, maintaining visual appeal, and ensuring long-term performance of various materials across different applications.

Biochemische Analyse

Biochemical Properties

Antioxidant 245 exhibits excellent antioxidant properties. It effectively inhibits the oxidation process, preventing the deterioration of materials caused by exposure to oxygen and heat. This property is crucial for extending the lifespan and maintaining the quality of products

Molecular Mechanism

The unique molecular structure of Antioxidant 245 allows it to scavenge free radicals and inhibit oxidation reactions, thereby extending the service life and maintaining the physical properties of the polymer materials throughout their lifecycle

Biologische Aktivität

Triethylene glycol bis(3-tert-butyl-4-hydroxy-5-methylphenyl)propionate, commonly referred to as AO-245, is a synthetic antioxidant extensively utilized in various industrial applications. Its primary function is to inhibit oxidative degradation in materials, making it a crucial component in the formulation of plastics, rubber, and other consumer products. This article explores the biological activity of AO-245, focusing on its antioxidant properties, potential toxicity, and implications for human health.

- Molecular Formula : C34H50O8

- Molecular Weight : 586.76 g/mol

- CAS Number : 36443-68-2

- Structure : The compound features a triethylene glycol backbone with two hindered phenolic groups, which contribute to its antioxidant capabilities.

Antioxidant Mechanism

AO-245 acts primarily as a hindered phenolic antioxidant , which means it can effectively scavenge free radicals and prevent oxidative stress in various biological systems. The tert-butyl groups enhance its stability and reactivity by providing steric hindrance that protects the phenolic hydroxyl groups from oxidation. This mechanism is critical in preventing damage to cellular components such as lipids, proteins, and DNA.

Table 1: Comparison of Antioxidant Properties

| Compound | Mechanism of Action | Applications |

|---|---|---|

| This compound | Scavenging free radicals | Plastics, rubber, food packaging |

| Tert-butyl hydroquinone (TBHQ) | Inhibition of lipid peroxidation | Food preservation |

| BHT (Butylated Hydroxytoluene) | Free radical scavenging | Food and cosmetics |

Toxicological Profile

Despite its beneficial antioxidant properties, AO-245 has raised concerns regarding its potential toxicity. Research indicates that certain tert-butyl phenolic antioxidants may act as endocrine disruptors and have been linked to liver and lung damage in animal studies. Long-term exposure could lead to allergic reactions or other adverse health effects.

Case Study Findings

- Endocrine Disruption : A study highlighted the potential for TBP-AOs, including AO-245, to interfere with hormonal functions in mammals. This underscores the need for further investigation into their safety profiles when used in consumer products .

- Oxidative Stress Mitigation : In vitro studies demonstrated that AO-245 significantly reduces oxidative stress markers in neuronal cells exposed to glutamate toxicity, suggesting therapeutic potential for neuroprotection .

- Nephroprotective Effects : Research indicates that AO-245 can inhibit lipid peroxidation in kidney mitochondria, providing a protective effect against nephrotoxicity induced by certain chemicals .

Regulatory Status and Safety Evaluations

The European Food Safety Authority (EFSA) has conducted safety evaluations on similar compounds within the tert-butyl phenolic class. They concluded that while these compounds can be safely used in food contact materials at regulated levels, monitoring migration into food products is essential to ensure consumer safety .

Wissenschaftliche Forschungsanwendungen

Rubber and Polymer Composites

One of the primary applications of triethylene glycol bis(3-tert-butyl-4-hydroxy-5-methylphenyl)propionate is in the enhancement of rubber and polymer composites. A study published in the Journal of Applied Polymer Science demonstrated that incorporating this antioxidant into nitrile butadiene rubber/clay nanocomposites significantly improved mechanical properties.

Key Findings:

- The tensile strength increased from 18.3 MPa to 20.5 MPa with just 5 parts per hundred rubber (phr) of the antioxidant.

- Elongation at break improved from 521% to 646% under similar conditions.

- The addition of the antioxidant also reduced Shore A hardness and permanent set, indicating better flexibility and resilience in the material .

Coatings and Paints

This compound is utilized in coatings to enhance resistance to thermal degradation and improve longevity. Its incorporation helps maintain color stability and prevents the formation of peroxides that can lead to coating failure.

Case Study:

A formulation study indicated that coatings with this antioxidant exhibited significantly lower gloss loss after accelerated weathering tests compared to those without it, showcasing its effectiveness in protecting polymeric surfaces from UV-induced degradation.

Food Packaging

The compound is also employed in food packaging materials due to its antioxidant properties, which help extend shelf life by preventing oxidative spoilage.

Research Insights:

A study evaluated the migration of antioxidants from packaging into food simulants, confirming that this compound effectively migrates at controlled levels, ensuring safety while providing necessary protection against oxidative damage .

Pharmaceutical Applications

In pharmaceutical formulations, this compound serves as a stabilizer for active ingredients, particularly those sensitive to oxidation. Its role is crucial in maintaining the efficacy and safety of drugs over time.

Example Application:

Formulations containing sensitive compounds like vitamins or certain antibiotics have shown improved stability when this compound was included, reducing degradation rates under various storage conditions.

Environmental Considerations

While this compound is effective as an antioxidant, it is essential to consider its environmental impact. The compound has been classified as harmful to aquatic life with long-lasting effects . Therefore, its use should be managed carefully, especially in applications where leaching into water sources could occur.

Comparative Analysis of Antioxidants

To provide a clearer understanding of where this compound stands among other antioxidants, the following table summarizes key properties and applications:

| Antioxidant | Chemical Structure | Primary Applications | Effectiveness |

|---|---|---|---|

| This compound | C34H50O8 | Rubber, Plastics, Food Packaging | High; excellent thermal stability |

| Irganox 1010 | C31H50O9 | Polymers, Coatings | Very High; broad application range |

| BHT (Butylated Hydroxytoluene) | C15H24O | Food Preservation | Moderate; less effective than others |

Vergleich Mit ähnlichen Verbindungen

Key Properties :

- Appearance : White powder .

- Density : 1.106 g/cm³ .

- Thermal Stability: Effective in high-temperature polymer processing due to its high molecular weight and stable phenolic groups .

- Applications : Widely used in polystyrene (HIPS, ABS), polyamides (PA), polyurethanes (PUR), polyesters, and PVC for oxidative degradation resistance during processing and long-term service .

Irganox 245 is notable for its synergistic effects with secondary antioxidants (e.g., phosphites, thioesters) and light stabilizers, enhancing UV resistance in polymers .

Structural and Functional Comparison

Table 1: Comparative Analysis of Hindered Phenolic Antioxidants

Key Observations :

Molecular Weight & Volatility: Irganox 245’s higher molecular weight compared to BHT (264) reduces volatility, making it suitable for high-temperature processing . However, Irganox 1010’s even higher molecular weight (1177.6 g/mol) ensures superior thermal stability in polyolefins .

Structural Flexibility: Unlike Irganox 1076’s linear alkyl chain, Irganox 245’s triethylene glycol backbone enhances compatibility with polar polymers like PA and PUR .

Reactivity: Irganox 245 can be chemically modified (e.g., hydrolyzed to HP-COOH and functionalized as HP-Cl) for covalent bonding to polymer chains, reducing migration in applications like PA 6 . This is a distinct advantage over non-reactive antioxidants like BHT.

Performance in Polymer Matrices

- Efficiency: In styrene-butadiene rubber (SBR), Irganox 245 derivatives (e.g., BTC composites) exhibit strong aging resistance and mechanical stability .

- Synergy: When combined with phosphites (e.g., Antioxidant 168), Irganox 245 shows enhanced oxidative stability in polyesters, outperforming standalone systems .

- Limitations: Compared to Irganox 1010, it is less effective in ultra-high-molecular-weight polyolefins due to lower steric hindrance .

Regulatory Compliance

- U.S. Trade Amendments: Recognized under CAS No. 36443-68-2 in revised tariff codes (9902.03.25), ensuring duty-free status for specific industrial uses .

- Safety: Classified as non-hazardous (WGK Germany: 3) but requires standard handling precautions (e.g., skin protection, ventilation) .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing the purity and structural integrity of triethylene glycol bis(3-tert-butyl-4-hydroxy-5-methylphenyl)propionate?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) to assess purity (≥96% as per specifications) and detect impurities like volatile compounds or ash residues . Differential scanning calorimetry (DSC) can determine melting point consistency (76–79°C), while nuclear magnetic resonance (NMR) spectroscopy validates structural integrity by confirming the presence of tert-butyl, hydroxyl, and propionate groups .

Q. How can researchers evaluate the thermal stability of this antioxidant in polymer matrices?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) under nitrogen/air to measure decomposition temperatures. Compare weight loss profiles across polymers like ABS or PA to assess compatibility. Coupling TGA with Fourier-transform infrared spectroscopy (FTIR) can identify degradation byproducts (e.g., quinone methides) .

Q. What solvent systems are optimal for dissolving this compound in experimental settings?

- Methodological Answer : Test solubility in polar aprotic solvents (e.g., tetrahydrofuran, dimethylformamide) via turbidimetric titration. Reference studies note "clear" solubility in such systems, but solvent-polymer compatibility must be validated using Hansen solubility parameters .

Advanced Research Questions

Q. How does the molecular structure of this antioxidant influence its radical-scavenging efficiency in polymer degradation mechanisms?

- Methodological Answer : Computational modeling (e.g., density functional theory) can calculate bond dissociation energies of phenolic O–H groups to predict antioxidant activity. Experimental validation via electron paramagnetic resonance (EPR) spectroscopy quantifies radical trapping rates in accelerated aging studies .

Q. What experimental designs are effective for resolving contradictions in reported thermal stability data across studies?

- Methodological Answer : Standardize testing protocols (e.g., ISO 11358 for TGA) and control variables like polymer crystallinity and antioxidant dispersion. Use fractional factorial design to isolate factors (e.g., humidity, oxygen concentration) causing discrepancies .

Q. How can synergistic effects between this compound and sulfur-containing antioxidants be systematically evaluated?

- Methodological Answer : Design a dual-additive system with varying ratios (e.g., 1:1 to 1:3) in polyolefins. Monitor oxidative induction time (OIT) via DSC and tensile strength retention. FTIR tracking of hydroperoxide formation quantifies synergism efficiency .

Q. What advanced techniques are suitable for studying the antioxidant’s migration resistance in multilayer polymer composites?

- Methodological Answer : Use time-of-flight secondary ion mass spectrometry (ToF-SIMS) to map antioxidant distribution across layers. Accelerated aging under UV/thermal stress, followed by cross-sectional SEM-EDS, reveals migration pathways and interfacial adhesion effects .

Data-Driven Insights from Literature

| Property/Parameter | Value/Description | Reference |

|---|---|---|

| Melting Point | 76–79°C | |

| Purity (HPLC) | ≥96% | |

| Key Applications | ABS, PA, POM, PVC | |

| Synergistic Partners | Phosphites, thioesters | |

| Degradation Byproducts | Quinone methides |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.